molecular formula C10H19Cl2N3 B2451361 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride CAS No. 92741-96-3

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2451361
CAS No.: 92741-96-3
M. Wt: 252.18
InChI Key: WLBLAQYMXBBYBT-UHFFFAOYSA-N
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Description

Product Overview 3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a high-purity chemical compound supplied for research and further manufacturing applications. This benzimidazole derivative is provided as a stable salt form to facilitate experimental use. With the CAS registry number 92741-96-3 , this compound has a molecular formula of C 10 H 19 Cl 2 N 3 and a molecular weight of 252.18 g/mol . Research Applications and Value As a substituted 4,5,6,7-tetrahydro-1H-benzimidazole derivative, this amine compound serves as a valuable building block in medicinal chemistry and drug discovery research. Its core structure is of significant interest in the development of novel pharmacologically active molecules . Researchers utilize this chemical intermediate to explore structure-activity relationships, particularly in the design and synthesis of compounds targeting various enzymatic pathways and receptor systems. The dihydrochloride salt form ensures enhanced stability and solubility for in vitro experimental protocols. Handling and Usage This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-7,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLAQYMXBBYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe final product is then converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Biological Activity

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17N3·2HCl
  • Molecular Weight : 236.19 g/mol
  • CAS Number : 2307553-16-6

Research indicates that compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride exhibit various mechanisms of action:

  • Antiproliferative Activity : Compounds in this class have demonstrated significant antiproliferative effects against cancer cell lines. For instance, studies have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase .
  • Interaction with Receptors : The benzodiazole moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways. This interaction can lead to effects such as anxiolytic or antidepressant activities.

Anticancer Effects

The antiproliferative activity of related compounds has been extensively studied:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : Compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride have shown IC50 values ranging from 10 nM to 33 nM in various studies .

Neuropharmacological Effects

Research into the neuropharmacological properties indicates potential benefits in treating anxiety and depression:

  • Binding Affinity : The compound may exhibit binding affinity for serotonin and dopamine receptors.

Study 1: Antiproliferative Effects in Breast Cancer Cells

In a study examining the antiproliferative effects of related compounds on MCF-7 breast cancer cells, it was found that the compound significantly inhibited cell growth and induced apoptosis. The study utilized flow cytometry to analyze cell cycle progression and confirmed the induction of apoptosis through caspase activation .

Study 2: Neuropharmacological Evaluation

A separate evaluation focused on the anxiolytic effects of benzodiazole derivatives similar to our compound. In animal models, these compounds demonstrated a reduction in anxiety-like behaviors as measured by elevated plus maze tests and open field tests. This suggests potential therapeutic applications in anxiety disorders .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism of Action
Compound AMCF-710Tubulin polymerization inhibition
Compound BMDA-MB-23123Apoptosis induction
Compound CMCF-733Cell cycle arrest (G2/M phase)

Table 2: Neuropharmacological Effects

Compound NameTest UsedResult
Compound DElevated Plus MazeReduced anxiety
Compound EOpen Field TestIncreased exploration

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting with benzodiazole precursors. Key steps include:
  • Precursor Activation : Use of alkylating agents (e.g., propylamine derivatives) under inert atmospheres (argon/nitrogen) .
  • Solvent Selection : Polar aprotic solvents like acetonitrile or DMSO to enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel) with gradients of methanol/dichloromethane.
  • Characterization :
  • NMR Spectroscopy : Confirm proton environments (e.g., benzodiazole NH at δ 10–12 ppm, propylamine chain at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₆N₄·2HCl: 268.2) .
    Purity assessment (>95%) requires HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. How should researchers analyze the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature Trials : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC .
  • pH Sensitivity : Dissolve in buffered solutions (pH 3–9) and track decomposition via NMR or LC-MS .
  • Light Exposure : Use UV/vis spectroscopy to detect photodegradation products after controlled irradiation .
    Data tables should compare degradation rates (e.g., % remaining at 25°C vs. –20°C) and identify major breakdown products.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/MS data may arise from tautomerism (benzodiazole NH vs. protonated forms) or salt dissociation. Strategies include:
  • Variable Temperature NMR : Track signal splitting to identify dynamic equilibria .
  • Ion Mobility-MS : Separate isobaric ions (e.g., free base vs. dihydrochloride forms) .
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures (requires high-purity crystals) .
    Computational modeling (DFT) can predict stable tautomers and compare with experimental spectra .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer : Yield optimization requires:
  • Catalyst Screening : Test palladium/copper catalysts for coupling steps (e.g., Suzuki-Miyaura for benzodiazole functionalization) .
  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction times .
  • Byproduct Analysis : Identify impurities via HRMS and revise protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) .
    Statistical design (DoE) can model variables like temperature, solvent ratios, and catalyst loading .

Q. How can in vitro and in vivo pharmacological data discrepancies be addressed?

  • Methodological Answer : Discrepancies often stem from bioavailability or metabolite interference. Mitigation involves:
  • ADME Profiling : Measure permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track distribution and metabolite formation in rodent models .
  • Receptor Binding Assays : Compare target affinity (e.g., benzodiazepine receptors) in cell lysates vs. whole tissues .
    Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates plasma concentrations and effect-time profiles .

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